4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
Overview
Description
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C22H16N2O, features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyphenyl group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,6-diphenyl-2-(2-quinonyl)pyrimidine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diphenyl-2-aminopyrimidine
- 4,6-Diphenyl-2-methylpyrimidine
- 4,6-Diphenyl-2-(2-methoxyphenyl)pyrimidine
Uniqueness
4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential as an antioxidant and anti-inflammatory agent, distinguishing it from other similar pyrimidine derivatives .
Properties
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-21-14-8-7-13-18(21)22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-15,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLALWHQTQDKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425186 | |
Record name | 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52829-05-7 | |
Record name | 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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